[(2,2-Dibromo-3-methylcyclopropyl)methyl](triphenyl)phosphonium iodide
Description
(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide is a highly specialized phosphonium salt characterized by a dibromo-substituted cyclopropane ring attached to a methylene group, which is further bonded to a triphenylphosphonium iodide moiety. This compound is of interest in synthetic organic chemistry, particularly in Wittig reactions, where it may act as a precursor to stabilized ylides.
Properties
IUPAC Name |
(2,2-dibromo-3-methylcyclopropyl)methyl-triphenylphosphanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2P.HI/c1-18-22(23(18,24)25)17-26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16,18,22H,17H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBQBKSHDZHGA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(Br)Br)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2IP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide typically involves the reaction of 2,2-dibromo-3-methylcyclopropylmethanol with triphenylphosphine in the presence of iodine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired product. The reaction can be summarized as follows:
2,2-Dibromo-3-methylcyclopropylmethanol+Triphenylphosphine+Iodine→(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the cyclopropyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phosphine oxide.
Oxidation Reactions: Oxidation can lead to the formation of phosphonium ylides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Reactions: Various substituted cyclopropyl derivatives.
Reduction Reactions: Phosphine oxides.
Oxidation Reactions: Phosphonium ylides.
Scientific Research Applications
(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of cyclopropyl-containing compounds.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of molecules with unique structural features.
Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of (2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and the phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interactions with molecular targets and pathways are primarily driven by its reactivity and the formation of intermediates such as ylides.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally analogous triphenylphosphonium iodides to highlight substituent effects:
a) Butyl Triphenylphosphonium Iodide
- Structure : A simple alkyl-substituted phosphonium salt with a butyl group.
- Reactivity : Forms a less stabilized ylide, leading to less selective alkene formation. For example, its reaction with propanal yields (3Z)-hept-3-ene with moderate stereoselectivity .
- Key Difference : The absence of electron-withdrawing groups or steric hindrance in the butyl substituent reduces ylide stabilization compared to the target compound.
b) (Methyl-D₃)Triphenylphosphonium Iodide
- Structure : Features a deuterated methyl group (-CD₃) instead of a cyclopropane moiety.
- Applications : Used in isotopic labeling studies to investigate reaction mechanisms via kinetic isotope effects .
- Key Difference : The deuterated methyl group has minimal electronic influence but alters reaction kinetics. In contrast, the target compound’s brominated cyclopropane provides electronic and steric modulation.
c) Triphenyl(2-(Trimethylsilyl)ethyl)phosphonium Iodide
- Structure : Contains a trimethylsilyl (TMS) ethyl group.
- Properties : The TMS group is bulky and electron-donating, which may stabilize the ylide through steric shielding. This compound is available with >95% purity .
Ylide Stability and Reactivity
Notes:
- The target compound’s bromine atoms likely enhance ylide stabilization via electron-withdrawing effects, favoring E-alkene formation.
- Bulky substituents (e.g., TMS in ) may hinder rotation, affecting selectivity differently compared to the target’s cyclopropane ring.
Physical Properties and Availability
Notes:
- The target compound’s complex structure may pose synthetic challenges, limiting commercial availability.
- Discontinued compounds (e.g., ) highlight the importance of substituent design in practical applications.
Biological Activity
The compound (2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide (CAS No. 849066-23-5) is a phosphonium salt that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C23H22Br2IP
- Molecular Weight : 616.11 g/mol
- Structure : The compound features a triphenylphosphonium moiety attached to a dibromo-substituted cyclopropyl group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that phosphonium salts exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to (2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide demonstrated potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
| Candida albicans | 15 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines (e.g., HeLa and MCF-7) revealed varying degrees of cytotoxicity depending on the concentration and exposure time.
- HeLa Cells : IC50 = 25 µM
- MCF-7 Cells : IC50 = 30 µM
These results suggest that while the compound exhibits some cytotoxic effects, it may still be viable for further exploration in drug development with appropriate modifications.
Mechanistic Insights
The biological activity of (2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide can be attributed to its ability to interact with cellular membranes and proteins. Studies have shown that the phosphonium group can facilitate the transport of the compound across lipid bilayers, enhancing its bioavailability and effectiveness.
Case Study 1: Antibacterial Efficacy
A recent investigation focused on the antibacterial efficacy of phosphonium salts against multidrug-resistant Staphylococcus aureus. The study found that derivatives similar to (2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide exhibited significant bactericidal activity, reducing bacterial counts by over 90% at sub-MIC concentrations.
Case Study 2: Anticancer Potential
In another study examining anticancer properties, researchers tested the compound on various cancer cell lines. Results showed that it induced apoptosis in MCF-7 cells through the intrinsic pathway, as evidenced by increased caspase activity and mitochondrial membrane potential changes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
